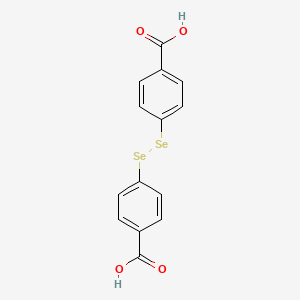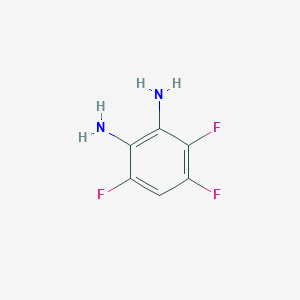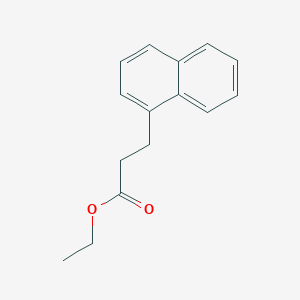
Ethyl 3-(1-naphthyl)propanoate
Descripción general
Descripción
Ethyl 3-(1-naphthyl)propanoate is a chemical compound with the molecular formula C15H16O2 . It contains a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .
Molecular Structure Analysis
The molecule contains a total of 33 atoms, including 16 Hydrogen atoms, 15 Carbon atoms, and 2 Oxygen atoms . It also contains 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .Physical And Chemical Properties Analysis
Ethyl 3-(1-naphthyl)propanoate is a complex molecule with several physical and chemical properties. It has a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Ethyl 3-(1-naphthyl)propanoate, as part of the 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones family, has been utilized in the synthesis of various compounds like pyridines, oxazines, and thiazoles. These synthesized compounds have shown notable antimicrobial activities, comparable to that of Ampicillin®, a standard reference drug. This suggests potential applications in developing new antimicrobial agents (Mohamed, Youssef, Amr, & Kotb, 2008).
Polymer Synthesis
Ethyl 3-(1-naphthyl)propanoate is involved in the synthesis of poly [3-(1-naphthylthiophene)], a polymer created through the coupling of 1-naphthyl Grignard reagent with 3-bromothiophene. This polymer exhibits specific electrochemical properties, such as a distinct oxidation wave, which could be explored for potential applications in material science, particularly in electrochemical devices (Dogbéavou et al., 1997).
Pharmaceutical Intermediate Synthesis
In the pharmaceutical industry, ethyl 3-(1-naphthyl)propanoate derivatives have been used as intermediates in the synthesis of d-Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). The synthesis involves multiple steps, including hydrolysis and dehydration processes, to produce the active pharmaceutical ingredient (Lu Xian, 2000).
Coenzyme NADH Model Studies
This compound has been used in studies exploring coenzyme NADH models. For instance, its derivatives participated in reactions that provided insights into the mechanisms of coenzyme NADH-dependent processes, which are crucial in understanding various biochemical pathways (Fang, Liu, Wang, & Ke, 2006).
Stereoisomer Separation
Ethyl 3-(1-naphthyl)propanoate and its derivatives have been applied in the separation of stereoisomeric mixtures, particularly in the case of nafronyl, a compound with two stereogenic centers. Efficient methods for the resolution of such mixtures are vital for the production of pharmaceuticals with specific desired effects (Kiwala et al., 2016).
Propiedades
IUPAC Name |
ethyl 3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQYMNCJOFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450128 | |
| Record name | ethyl 3-(1-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1-naphthyl)propanoate | |
CAS RN |
36818-50-5 | |
| Record name | ethyl 3-(1-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

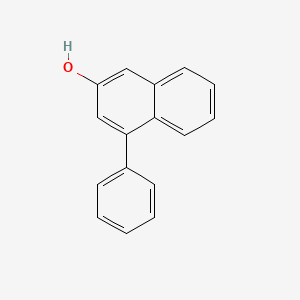
![N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide](/img/structure/B3051810.png)
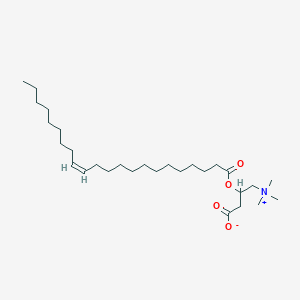
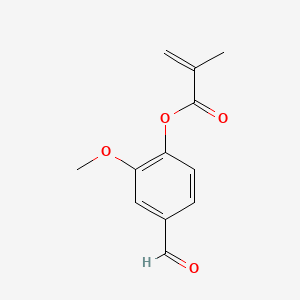
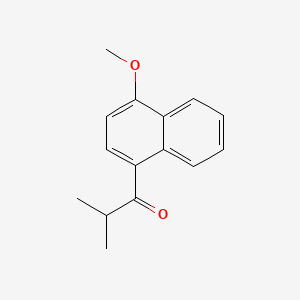
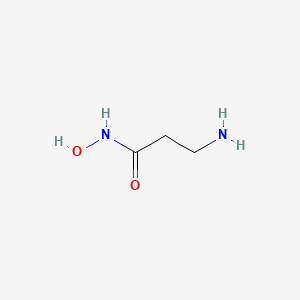
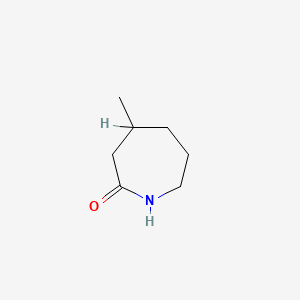
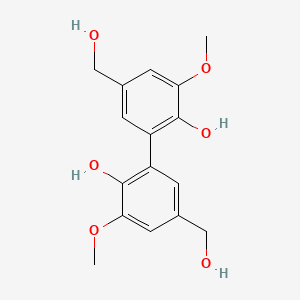
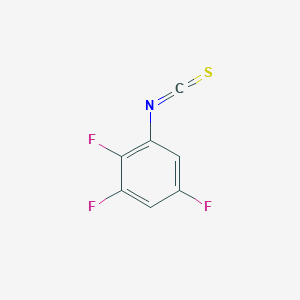
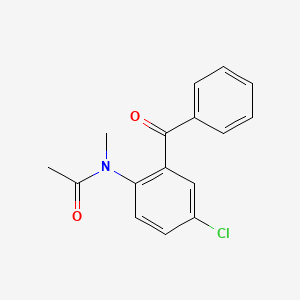
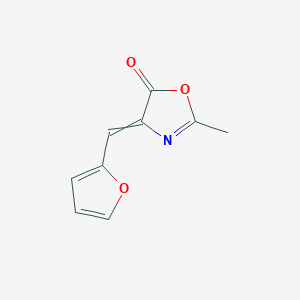
![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)
